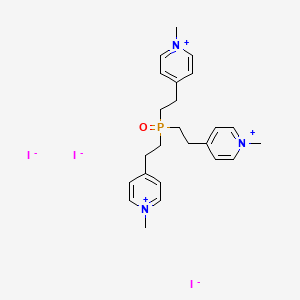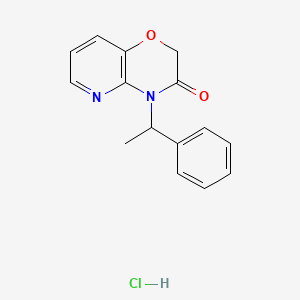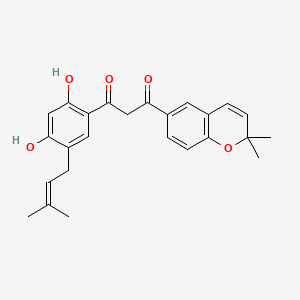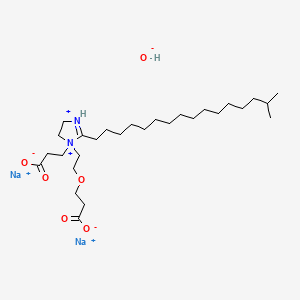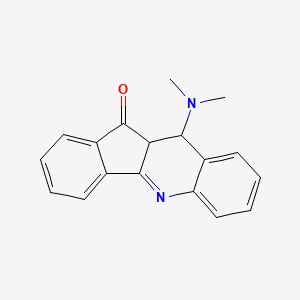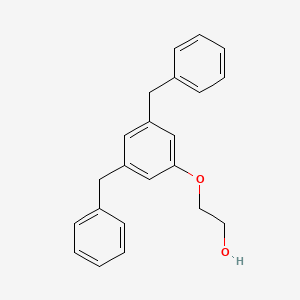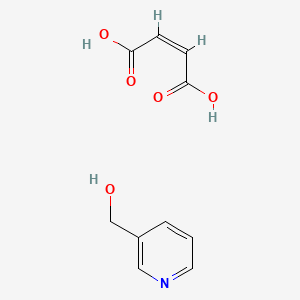
3H-Pyrido(3,4-b)indole, 4,9-dihydro-1-(2-pyridinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,9-dihidro-1-(2-piridinil)-3H-pirido(3,4-b)indol es un compuesto heterocíclico con la fórmula molecular C11H10N2Este compuesto pertenece a la clase de las β-carbolinas, que son conocidas por sus diversas actividades biológicas y posibles aplicaciones terapéuticas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 4,9-dihidro-1-(2-piridinil)-3H-pirido(3,4-b)indol se puede lograr a través de varias rutas sintéticas. Un método común involucra la ciclización de precursores apropiados bajo condiciones de reacción específicas. Por ejemplo, la reacción de triptamina con aldehídos o cetonas en presencia de catalizadores ácidos puede conducir a la formación de la estructura β-carbolina deseada .
Métodos de Producción Industrial
La producción industrial de este compuesto generalmente implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir pasos como la purificación a través de recristalización o cromatografía para obtener el producto final con las especificaciones deseadas .
Análisis De Reacciones Químicas
Tipos de Reacciones
4,9-dihidro-1-(2-piridinil)-3H-pirido(3,4-b)indol sufre varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados β-carbolina reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción generalmente implican temperaturas y pH controlados para garantizar la transformación deseada .
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados hidroxilados, mientras que la reducción puede producir derivados dihidro .
Aplicaciones Científicas De Investigación
4,9-dihidro-1-(2-piridinil)-3H-pirido(3,4-b)indol tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El mecanismo de acción de 4,9-dihidro-1-(2-piridinil)-3H-pirido(3,4-b)indol implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, puede inhibir ciertas enzimas o receptores, lo que lleva a sus efectos biológicos observados. Los objetivos moleculares y las vías exactas pueden variar según la aplicación y el contexto específicos .
Comparación Con Compuestos Similares
Compuestos Similares
Algunos compuestos similares a 4,9-dihidro-1-(2-piridinil)-3H-pirido(3,4-b)indol incluyen:
Harmalina: Un alcaloide β-carbolina con características estructurales y actividades biológicas similares.
Norharman: Otro compuesto β-carbolina con propiedades comparables.
Triptolina: Un compuesto relacionado con una estructura central similar.
Singularidad
Lo que diferencia a 4,9-dihidro-1-(2-piridinil)-3H-pirido(3,4-b)indol es su patrón de sustitución específico y la presencia del grupo piridinil, que puede influir en su reactividad química y actividad biológica. Esta estructura única permite interacciones distintas con objetivos moleculares, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación .
Propiedades
Número CAS |
110200-27-6 |
|---|---|
Fórmula molecular |
C16H13N3 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
1-pyridin-2-yl-4,9-dihydro-3H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C16H13N3/c1-2-6-13-11(5-1)12-8-10-18-16(15(12)19-13)14-7-3-4-9-17-14/h1-7,9,19H,8,10H2 |
Clave InChI |
PVYSSFUHIAKZLI-UHFFFAOYSA-N |
SMILES canónico |
C1CN=C(C2=C1C3=CC=CC=C3N2)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


